5-Methoxypyrido[2,3-d]pyridazine
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Overview
Description
5-Methoxypyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a methoxy group attached to the pyridazine ring, which consists of two adjacent nitrogen atoms in a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 1,2,3-triazines with 1-propynylamines, leading to the formation of pyridazine derivatives under neutral conditions . This reaction is highly regioselective and offers good functional group compatibility, making it a preferred method for synthesizing pyridazine compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
5-Methoxypyrido[2,3-d]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Methoxypyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This mechanism is particularly relevant in its potential use as an antiplatelet agent. Additionally, the compound’s ability to interact with various enzymes and receptors contributes to its diverse pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine compound with nitrogen atoms at positions 1 and 3, widely studied for its medicinal properties.
Uniqueness of 5-Methoxypyrido[2,3-d]pyridazine
This compound stands out due to its methoxy group, which imparts unique chemical and biological properties. This functional group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56525-92-9 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methoxypyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)5-10-11-8/h2-5H,1H3 |
InChI Key |
NJHURJLQAMUPST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=NC2=CN=N1 |
Origin of Product |
United States |
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